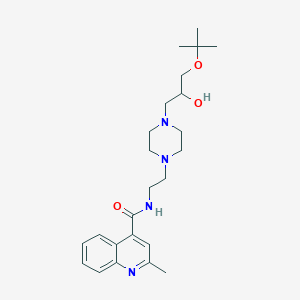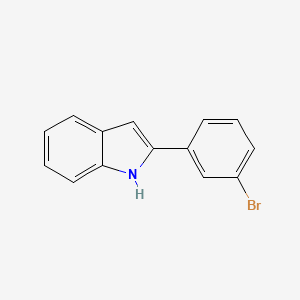
2-(3-bromophenyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-bromophenyl)-1H-indole, also known as 3-bromoindole, is an organic compound belonging to the class of indoles. It is a heterocyclic aromatic compound of the indole family with a C6H4BrN structure. It is a colorless solid with a melting point of 79-82°C and a boiling point of 202-205°C. 3-bromoindole has a wide range of applications in chemical synthesis and scientific research.
Applications De Recherche Scientifique
Anticancer Activity
The compound has been used in the synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which have shown significant anticancer activity against various cancer cell lines . For example, compound 4e demonstrated a significant percent growth inhibition (PGI) of 41.25 percent against the CNS cancer cell line SNB-75 .
Molecular Docking Studies
The compound is also used in molecular docking studies. These studies are crucial in understanding the interaction between molecules and potential drug targets .
ADME and Toxicity Prediction
ADME (Absorption, Distribution, Metabolism, and Excretion) studies and toxicity prediction are essential in drug discovery and development. The compound has been used in these studies to understand its pharmacokinetic properties and potential toxicity .
Synthesis of Monoisomeric Phthalocyanines
3-(3-Bromophenyl)propionic acid, a derivative of the compound, is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted phthalocyanines .
Photophysical Studies
The compound has been used in the synthesis of asymmetrically functionalized 1,3-di(2-pyridyl)benzenes. The photophysical properties of these compounds are studied, which is crucial in understanding their potential applications in various fields .
Building Block in Organic Synthesis
2-(3-Bromobenzylidene)malononitrile, a derivative of the compound, has been used as a building block in the synthesis of more complex organic molecules. Its reactive cyano groups can participate in various reactions, such as Knoevenagel condensation and Michael addition, allowing for the formation of new carbon-carbon bonds.
Mécanisme D'action
Target of Action
It is known that bromophenyl compounds are often used in suzuki-miyaura coupling reactions , a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
The mode of action of 2-(3-bromophenyl)-1H-indole is likely to involve its interaction with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This reaction is part of the Suzuki-Miyaura coupling process .
Biochemical Pathways
It is known that bromophenyl compounds can participate in suzuki-miyaura coupling reactions , which are key in the synthesis of various organic compounds .
Result of Action
The result of the action of this compound is likely the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling process . This can lead to the synthesis of various organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling process is known for its exceptionally mild and functional group tolerant reaction conditions . Additionally, the organoboron reagents used in this process are generally environmentally benign .
Propriétés
IUPAC Name |
2-(3-bromophenyl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN/c15-12-6-3-5-10(8-12)14-9-11-4-1-2-7-13(11)16-14/h1-9,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLBEKKWEZXQDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2998546.png)
![5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2998547.png)
![2-ethylsulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2998548.png)
![6-[2-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2998550.png)

![N-butyl-4-((1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2998553.png)
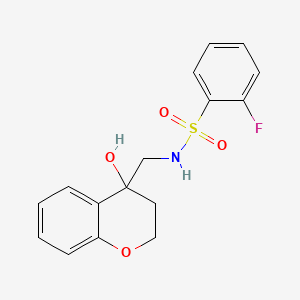
![2-(3,4-Dimethoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole](/img/structure/B2998556.png)

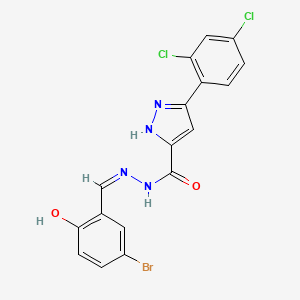
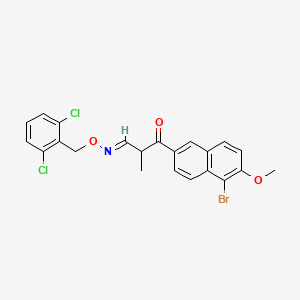
![8-bromo-3-(4-bromophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2998562.png)
![3-((4-methoxybenzo[d]thiazol-2-yl)oxy)-N-(2-methoxyphenyl)azetidine-1-carboxamide](/img/structure/B2998563.png)
